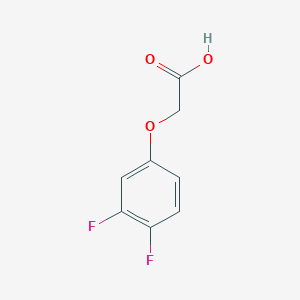

(3,4-二氟苯氧基)乙酸

描述

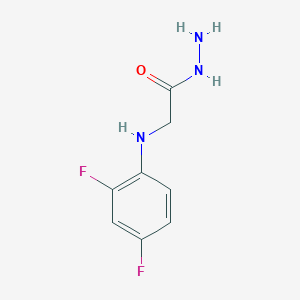

(3,4-Difluorophenoxy)acetic acid, also known as 3,4-DFA, is a synthetic organic compound with a molecular formula of C8H6F2O3. It is a colorless liquid with a sweet, fruity odor. 3,4-DFA has been widely used in research laboratories for its various properties and applications, including synthesis methods, scientific research applications, and biochemical and physiological effects.

科学研究应用

Application in Agriculture as a Herbicide

Field

Agriculture

Application

“(3,4-Difluorophenoxy)acetic acid” is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is one of the main herbicides used in agricultural environments . It is a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .

Results

The indiscriminate use of pesticides can produce numerous damages to the environment . Therefore, the degradation of these compounds is of great importance.

Degradation of (3,4-Difluorophenoxy)acetic acid

Field

Environmental Science

Application

The degradation of “(3,4-Difluorophenoxy)acetic acid” and its parent compound 2,4-D is crucial to avoid environmental pollution and safeguard population health .

Method of Application

The remediation processes carried out by microorganisms are advantageous to avoid the pollution of the environment . Microbial degradation and photodecomposition process are some of the mechanisms through which these compounds are degraded in the environment .

Results

Microorganisms play a significant role in the degradation of these compounds, reducing their harmful effects on the environment .

Controlled Release of Herbicides

Field

Agriculture and Environmental Science

Application

“(3,4-Difluorophenoxy)acetic acid” can be used in the development of controlled release formulations of pesticides . This application is crucial in reducing the volatilization and leaching risks associated with pesticide use .

Method of Application

Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) are fabricated by a modified co-precipitation method . This method does not require heating, aging, organic solvents, or inert gas .

Results

The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil . They also exhibited no delay in the control efficacy against Amaranthus retroflexus compared with free 2,4-D sodium salt .

属性

IUPAC Name |

2-(3,4-difluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHHUINCRBZJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307299 | |

| Record name | (3,4-difluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Difluorophenoxy)acetic acid | |

CAS RN |

370-58-1 | |

| Record name | 370-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-difluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-difluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine](/img/structure/B1296579.png)